molecular formula C15H22N2O2 B2948157 2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide CAS No. 1797140-65-8

2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Cat. No. B2948157
CAS RN: 1797140-65-8
M. Wt: 262.353
InChI Key: SVYQBAKNABSKGN-UHFFFAOYSA-N
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Description

“2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Future Directions

The future directions in the study of “2-ethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of various substituents on the biological activity of the compounds .

Biochemical Analysis

Biochemical Properties

2-ethoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound’s interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. Additionally, it may interact with transport proteins, influencing its distribution within the body .

Cellular Effects

The effects of 2-ethoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This interaction can lead to alterations in gene expression and cellular metabolism. For instance, the compound may modulate the expression of genes involved in oxidative stress responses, thereby affecting cellular homeostasis .

Molecular Mechanism

At the molecular level, 2-ethoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s binding to enzyme active sites can lead to conformational changes that either enhance or inhibit enzyme activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-ethoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to the compound in vitro or in vivo can result in adaptive cellular responses, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-ethoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity. Toxicological studies have indicated that high doses of the compound can cause significant alterations in liver and kidney function .

Metabolic Pathways

2-ethoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the body. The compound’s metabolism can also affect its pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of 2-ethoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different tissues. For example, it may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and subsequent biological effects .

Subcellular Localization

The subcellular localization of 2-ethoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interaction with other biomolecules and its overall biological activity. For instance, localization to the mitochondria may influence mitochondrial function and energy metabolism .

properties

IUPAC Name

2-ethoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-12-15(18)16-11-14-9-6-10-17(14)13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYQBAKNABSKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCCN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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